8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine
Description
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine is a halogenated quinoline derivative with a unique substitution pattern: a chlorine atom at position 8, an iodine atom at position 5, and a methyl group on the N4 amine. This structural configuration confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., DNA intercalation) and materials science (e.g., optoelectronic devices) .
Properties
Molecular Formula |
C10H9ClIN3 |
|---|---|
Molecular Weight |
333.55 g/mol |
IUPAC Name |
8-chloro-5-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9ClIN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
MKFWCJMHLZYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC2=C(C=CC(=C21)I)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Halogenation: The quinoline derivative undergoes halogenation to introduce the chloro and iodo groups at the 8 and 5 positions, respectively.
Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Chemical Reactions Analysis
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s quinoline core and substitution pattern invite comparisons with other bicyclic aromatic systems, particularly those studied for DNA intercalation and optoelectronic performance. Below is a detailed analysis:
DNA Intercalation Potential
Quinoline derivatives are known for planar aromatic systems that facilitate DNA intercalation. Key comparisons include:
Key Findings :
- Halogen Effects: The iodine atom in 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine may enhance DNA binding via increased van der Waals interactions, similar to the chloromethyl group in ICI .
- Methyl Group Role : The N4-methyl group could improve solubility and reduce steric hindrance, akin to the 6-methyl group in IC2 and IC5 .
- Core Structure: Quinoline’s larger π-system compared to quinazoline or pyridopyrimidine may improve intercalation but reduce specificity .
Optoelectronic Properties
Key Findings :
- Donor-Acceptor Gap: Unlike PTZ-TRZ and DPA-TRZ, this compound lacks a dedicated donor moiety, which may limit charge-transfer efficiency .
Biological Activity
8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine is a synthetic compound that belongs to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antimalarial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine can be represented as follows:
- Molecular Formula: C10H9ClI N3
- Molecular Weight: 307.56 g/mol
- IUPAC Name: 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine
Biological Activity Overview
The biological activity of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine has been examined in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains. A study found that the introduction of halogen atoms (like chlorine and iodine) enhances the antimicrobial efficacy of quinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer potential. The compound's ability to interfere with DNA replication and cell cycle progression is attributed to its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro studies demonstrated that modifications at specific positions on the quinoline ring could lead to increased cytotoxicity against cancer cell lines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine | 12.5 | HeLa |
| Other Quinoline Derivative | 18.0 | MCF7 |
Antimalarial Activity
The antimalarial activity of quinoline derivatives is well-documented, particularly in relation to chloroquine and its analogs. A comparative study showed that 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine exhibited promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves inhibition of heme polymerization, which is critical for the survival of the parasite .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine. The results showed that this compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial properties .
- Cytotoxicity Against Cancer Cells : In a study examining various quinoline derivatives for anticancer activity, 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine was tested against several cancer cell lines, including HeLa and MCF7. The results indicated that it had a lower IC50 value compared to other tested compounds, suggesting higher potency .
The biological activity of 8-Chloro-5-iodo-N4-methylquinoline-3,4-diamine is primarily attributed to its ability to interact with biological macromolecules:
- DNA Interaction : It binds to DNA and inhibits topoisomerase enzymes, disrupting DNA replication.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways in both microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
